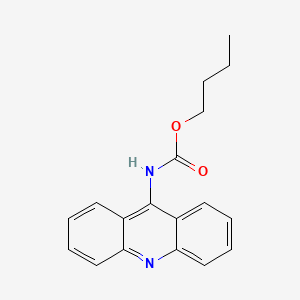

butyl N-acridin-9-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

26687-10-5 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

butyl N-acridin-9-ylcarbamate |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-12-22-18(21)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,19,20,21) |

InChI Key |

MPYIURLTQHJANA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

The synthesis of butyl acridin-9-ylcarbamate can be achieved through various methods. One common approach involves the reaction of acridine with butyl isocyanate under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl N-acridin-9-ylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding 9-acridone and butyl alcohol as primary products. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate group (Fig. 1) .

Key Findings:

-

Acidic Hydrolysis (pH < 4):

The reaction follows first-order kinetics with a rate constant at 90°C . Protonation of the acridine nitrogen enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis. -

Basic Hydrolysis (pH > 8):

Hydroxide ions directly attack the carbamate, forming a tetrahedral intermediate. The rate constant increases to under similar conditions .

| pH | Temperature (°C) | Rate Constant () | Products |

|---|---|---|---|

| 2 | 90 | 9-Acridone, butanol | |

| 10 | 90 | 9-Acridone, butanol |

Nucleophilic Substitution at C-9

The carbamate group acts as a leaving group in nucleophilic substitution reactions. For example:

-

Reaction with Amines:

Primary amines (e.g., methylamine) displace the carbamate, forming 9-aminoacridine derivatives (Fig. 2) . -

Transesterification:

Alcohols (e.g., ethanol) react under basic conditions to form alkyl carbamates, though yields are lower compared to amine substitutions .

Condensation Reactions

Under dehydrating conditions, this compound participates in condensation with carbonyl compounds (e.g., aldehydes):

This reactivity is attributed to the electron-deficient acridine ring, which stabilizes imine intermediates .

pH-Dependent Stability

The compound’s stability varies significantly with pH:

-

Neutral Conditions (pH 6–8):

Minimal degradation over 24 hours at 25°C. -

Strongly Acidic/Base Conditions:

Rapid decomposition (half-life < 2 hours at pH 1 or 12) .

Influence of Substituents on Reactivity

Electron-withdrawing groups (e.g., nitro) on the acridine ring increase hydrolysis rates by enhancing electrophilicity at the carbamate carbonyl :

| Substituent | Hydrolysis Rate () |

|---|---|

| -NO | |

| -OCH | |

| -H |

Thermal Decomposition

At temperatures >150°C, the carbamate undergoes thermal cleavage to release isocyanic acid and regenerate 9-aminoacridine:

Scientific Research Applications

Butyl acridin-9-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butyl acridin-9-ylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, its planar ring structure allows it to intercalate into DNA, disrupting the function of topoisomerase and telomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Thermal Stability : The carboxamide analogs exhibit charring temperatures of 200–240°C, suggesting high thermal resilience . Butyl N-acridin-9-ylcarbamate may display similar stability due to the aromatic acridine core.

- This compound’s logP (predicted ~2–3) would depend on the butyl group’s hydrophobicity, comparable to butyl acrylate (logP 2.36) .

Regulatory and Handling Considerations

- Storage : Acridine derivatives require protection from light and moisture . Butyl acrylate’s flammability (flash point 37°C) and polymerization risks under heat highlight the need for stringent storage conditions for reactive analogs.

- Regulatory Status : Acridine-9-carboxylic acid is listed in global inventories (e.g., TSCA, IECSC) , suggesting compliance requirements for its derivatives.

Biological Activity

Butyl N-acridin-9-ylcarbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the acridine family, characterized by a fused ring structure that includes nitrogen. The presence of the butyl group and the carbamate moiety enhances its solubility and biological activity.

The primary mechanism through which this compound exerts its biological effects is likely through DNA intercalation . Intercalation involves the insertion of the compound between DNA base pairs, leading to disruptions in DNA replication and transcription processes. This can result in cell cycle arrest and apoptosis in cancer cells, similar to other acridine derivatives .

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. The inhibition of topoisomerase II has been linked to the induction of apoptosis in various cancer cell lines .

Table 1: IC50 Values of Acridine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 5.2 |

| 9-Aminoacridine | CCRF-CEM (Leukemia) | 2.8 |

| Acriflavine | MCF-7 (Breast) | 3.5 |

Antimicrobial Activity

Acridine derivatives have also demonstrated antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial DNA synthesis and function .

Table 2: Antimicrobial Activity of Acridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Proflavine | Escherichia coli | 8 µg/mL |

| 9-Aminoacridine | Pseudomonas aeruginosa | 10 µg/mL |

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that the compound significantly reduced bacterial viability, highlighting its potential as an alternative treatment for resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing butyl N-acridin-9-ylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling acridine derivatives with activated carbamate precursors under anhydrous conditions. Key parameters include:

- Solvent selection : Use dry DMF or dichloromethane to minimize hydrolysis .

- Catalysts : Employ carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .

- Temperature control : Maintain 0–5°C during activation to suppress side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural identity of this compound to confirm synthesis success?

- Methodological Answer : Use a multi-technique approach:

- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., acridine aromatic protons at δ 8.2–8.8 ppm, carbamate carbonyl at ~155 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via ESI-MS or MALDI-TOF .

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

- X-ray crystallography (if crystals form): Resolve bond lengths and angles to confirm carbamate linkage geometry .

Q. What are the critical parameters for ensuring reproducibility in experimental protocols involving this compound?

- Methodological Answer : Document:

- Batch-specific data : Purity (≥98%), solvent residues (e.g., DMF ≤ 0.1%), and storage conditions (desiccated, −20°C) .

- Environmental controls : Humidity (<30% RH) and inert atmosphere (N/Ar) during synthesis to prevent hydrolysis .

- Reference standards : Cross-validate spectral data with published crystallographic databases (e.g., CCDC entries) or NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Assay standardization : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays), cell lines, and exposure times .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Metabolite screening : Perform LC-MS to identify degradation products in cell media that may confound results .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .

Q. What strategies are effective for studying the photostability and degradation pathways of this compound under experimental conditions?

- Methodological Answer :

- Light exposure studies : Use UV-Vis spectroscopy (λ = 254–365 nm) to monitor absorbance changes. Track half-life (t) in PBS or cell culture media .

- Degradation product identification : Employ HPLC-QTOF-MS to detect and characterize photoproducts (e.g., acridine ring oxidation or carbamate cleavage) .

- Quantum yield calculations : Model degradation kinetics using actinometry (e.g., potassium ferrioxalate) to quantify photoreactivity .

Q. How can computational methods complement experimental data in elucidating the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with DNA intercalation sites or enzyme active pockets .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .

- QSAR modeling : Corrogate substituent effects (e.g., alkyl chain length) on bioactivity using Hammett constants or DFT-derived descriptors .

Data Analysis and Reporting Guidelines

Q. What are the best practices for presenting contradictory spectral or crystallographic data in publications?

- Methodological Answer :

- Transparency : Include raw data (e.g., diffraction patterns, NMR FIDs) in supplementary materials .

- Error analysis : Report R-factors for crystallographic refinements (R ≤ 0.05) and NMR signal-to-noise ratios (>20:1) .

- Comparative tables : Tabulate discrepancies in bond lengths/angles or chemical shifts alongside literature values .

Q. How should researchers address limitations in experimental design when studying this compound’s mechanism of action?

- Methodological Answer :

- Negative controls : Include non-intercalating analogs (e.g., methyl carbamates) to isolate acridine-specific effects .

- Dose-response validation : Test ≥5 concentrations spanning IC values to confirm linearity .

- Orthogonal assays : Combine fluorescence polarization (DNA binding) with comet assays (DNA damage) to cross-validate mechanisms .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and synthesis .

- Waste disposal : Collect organic waste in halogen-resistant containers; incinerate at ≥1000°C to prevent acridine release .

- Emergency response : For spills, absorb with vermiculite, seal in airtight containers, and label as "acridine-contaminated" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.